4-(4-Ethylphenyl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a synthetic organic compound characterized by its complex structure, which includes an ethylphenyl group, an ethylpiperazino group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where ethylbenzene is reacted with the pyrimidine core in the presence of a Lewis acid catalyst.
Incorporation of the Ethylpiperazino Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with ethylpiperazine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially converting them to more saturated derivatives.
Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated pyrimidine derivatives.
Substitution Products: Halogenated derivatives, substituted amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The ethylphenyl and ethylpiperazino groups can facilitate binding to hydrophobic pockets, while the trifluoromethyl group can enhance metabolic stability and membrane permeability. The pyrimidine core can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLPHENYL)-2-(4-METHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 4-(4-ISOPROPYLPHENYL)-2-(4-ISOPROPYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
- 4-(4-TERT-BUTYLPHENYL)-2-(4-TERT-BUTYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE
Uniqueness
The uniqueness of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the ethyl groups provide a balance between hydrophobicity and steric bulk, potentially enhancing its interaction with biological targets and its overall pharmacokinetic profile.
This detailed overview should provide a comprehensive understanding of 4-(4-ETHYLPHENYL)-2-(4-ETHYLPIPERAZINO)-6-(TRIFLUOROMETHYL)PYRIMIDINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H23F3N4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-2-(4-ethylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C19H23F3N4/c1-3-14-5-7-15(8-6-14)16-13-17(19(20,21)22)24-18(23-16)26-11-9-25(4-2)10-12-26/h5-8,13H,3-4,9-12H2,1-2H3 |
InChI Key |
LNLODHGMPRMFPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)CC)C(F)(F)F |
Origin of Product |
United States |
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